
Cholesteryl myristate
Overview
Description
Cholesteryl myristate is a cholesterol ester . Levels of cholesteryl myristate are increased in the serum, liver, and aorta in rabbits fed a high-cholesterol diet and positively correlate with the development of non-alcoholic fatty liver disease (NAFLD) .
Synthesis Analysis
Cholesteryl myristate is obtained by the formal condensation of the hydroxy group of cholesterol with the carboxy group of myristic acid . It has been used in the composition of lipid nanoparticles (LNPs) as drug carrier systems for drugs with low water solubility .Molecular Structure Analysis
The structure of cholesteryl myristate was determined from observed X-ray intensities, measured by diffractometer . The crystal structure consists of stacked bilayers 50·7 Å thick. The C (17) chain ends, which lie at the bilayer surfaces, are virtually liquid. Within a bilayer, cholesterols pack with cholesterols, and myristate chains pack with myristate chains .Chemical Reactions Analysis
Cholesteryl myristate forms at least two separate liquid crystalline phases before it melts . The liquid crystalline transitions in the following scheme: crystalline smectic * cholesteric e6 melt, have been found by measurements of various physical properties .Physical And Chemical Properties Analysis
Cholesteryl myristate has a molecular formula of C41H72O2 and an average mass of 597.009 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 630.7±34.0 °C at 760 mmHg, and a flash point of 334.8±13.2 °C .Scientific Research Applications
Research Grade Lipids
Cholesteryl Myristate is used in the production of research grade lipids . These lipids are used in various scientific research applications, including the study of lipid metabolism and lipid-related diseases.
Liquid Crystal Materials
Cholesterol Myristate has applications in the field of materials science, particularly in the creation of liquid crystal materials . These materials have unique properties that make them useful in a variety of applications, including display technologies and sensors.
Cholesterol Ester Studies
As a cholesterol ester, Cholesteryl Myristate is used in studies related to cholesterol esterification . This process is important in the transport of cholesterol in the body and is a focus of research in cardiovascular disease.
4. Non-Alcoholic Fatty Liver Disease (NAFLD) Research Levels of Cholesteryl Myristate are increased in the serum, liver, and aorta in rabbits fed a high-cholesterol diet and positively correlate with the development of non-alcoholic fatty liver disease (NAFLD) . Therefore, it can be used in research related to NAFLD.
Atherosclerosis Research
Given its role in lipid metabolism and its presence in atherosclerotic plaques, Cholesteryl Myristate may be used in research related to atherosclerosis . Atherosclerosis is a condition where plaque builds up inside the arteries, which can lead to serious problems, including heart attack, stroke, or even death.
Biochemical Research
Cholesteryl Myristate is used in biochemical research due to its properties as a sterol . Sterols are a class of lipids and are an important component of cell membranes.
Mechanism of Action
Target of Action
Cholesterol Myristate, also known as Cholesteryl Myristate, is a natural steroid present in traditional Chinese medicine . It primarily targets several ion channels such as the nicotinic acetylcholine receptor (nAChR), GABAA receptor, and the inward-rectifier potassium ion channel . These ion channels play crucial roles in transmitting signals in cells and regulating cellular functions .
Mode of Action
Cholesterol Myristate interacts with its targets by binding to these ion channels . This binding can modulate the activity of these channels, leading to changes in ion flow across the cell membrane . For instance, in Mesenchymal stem cells (MSCs) transfected by the Id1 promoter reporter construct, cholesterol myristate increases the activity of the Id1 promoter .
Biochemical Pathways
The biochemical pathways affected by Cholesterol Myristate involve cholesterol metabolism . Cholesterol is an extremely important biological molecule that has roles in membrane structure as well as being a precursor for the synthesis of the steroid hormones, the bile acids, and vitamin D . Both dietary cholesterol, and that synthesized de novo, are transported through the circulation in lipoprotein particles .
Pharmacokinetics
It’s known that cholesterol and its esters are transported in the body through lipoprotein particles
Result of Action
Cholesterol Myristate has been found to inhibit the apoptosis of MSCs induced by serum-free conditions . It increases the expression of Id1 and its target gene bcl-x/l in MSCs treated with serum-free conditions . Moreover, noggin, a BMP antagonist, reduces the anti-apoptotic effects of cholesterol myristate .
Action Environment
The action of Cholesterol Myristate can be influenced by various environmental factors. For instance, the presence of other lipids can affect the interaction of Cholesterol Myristate with phospholipids . Additionally, the solubility of Cholesterol Myristate in different solvents can impact its action
Future Directions
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H72O2/c1-7-8-9-10-11-12-13-14-15-16-17-21-39(42)43-34-26-28-40(5)33(30-34)22-23-35-37-25-24-36(32(4)20-18-19-31(2)3)41(37,6)29-27-38(35)40/h22,31-32,34-38H,7-21,23-30H2,1-6H3/t32-,34+,35+,36-,37+,38+,40+,41-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDMTGSQPOFVLR-ZPQCIJQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H72O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, nearly colorless crystals; [Acros Organics MSDS], Solid | |
| Record name | Cholesteryl myristate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12974 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CE(14:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cholesteryl myristate | |
CAS RN |
1989-52-2 | |
| Record name | Cholesteryl myristate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1989-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesteryl myristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001989522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-tetradecanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholest-5-en-3β-yl myristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CE(14:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cholesteryl myristate?
A1: Cholesteryl myristate has a molecular formula of C41H72O2 and a molecular weight of 597.05 g/mol.
Q2: What are the characteristic spectroscopic features of cholesteryl myristate?
A2: Spectroscopic studies, particularly FTIR, have revealed significant information about the molecular vibrations and interactions within cholesteryl myristate. For instance, temperature-dependent studies on the in-phase CH2 rocking vibrations of methylene chains in cholesteryl myristate have provided insights into the compound's phase transitions. [, ]
Q3: What is unique about the phase behavior of cholesteryl myristate?
A3: Cholesteryl myristate exhibits a rich polymorphism, transitioning through various liquid crystalline phases upon heating and cooling. Starting from a crystalline solid, it transforms into a smectic A phase, followed by a cholesteric phase, and finally to an isotropic liquid. [, , , , , ]
Q4: How do pressure and temperature influence the phase transitions of cholesteryl myristate?
A4: Pressure significantly impacts the phase behavior of cholesteryl myristate. Studies indicate that the cholesteric to smectic A transition exhibits tricritical behavior under high pressure. [, ] Moreover, the wavelength of maximum light reflection, indicative of the cholesteric helical pitch, is sensitive to both pressure and temperature changes. [, ]
Q5: What is the significance of the tricritical point observed in cholesteryl myristate?
A5: The cholesteric to smectic A transition in cholesteryl myristate exhibits a tricritical point, signifying a point where the transition changes from first-order to second-order. This unique behavior has been investigated using various techniques, including volume measurements and light reflection studies. [, ]
Q6: How does cholesteryl myristate interact with phospholipids like dimyristoyl lecithin?
A6: Studies on the ternary phase diagram of cholesteryl myristate, dimyristoyl lecithin, and water revealed that cholesteryl myristate can incorporate into the liquid crystalline (Lα) phase of hydrated dimyristoyl lecithin. The extent of incorporation is temperature-dependent, with higher temperatures favoring greater incorporation. [, ]
Q7: Can cholesteryl myristate form solid solutions with other cholesteryl esters?
A7: Yes, cholesteryl myristate can form solid solutions with other saturated chain cholesteryl esters, such as cholesteryl pentadecanoate and palmitate, following specific rules of molecular symmetry and volume similarity. []
Q8: How do alkanols affect the phase behavior and viscosity of cholesteryl myristate?
A8: The addition of alkanols to cholesteryl myristate influences its phase transition temperatures and viscosity. These effects, observed through differential scanning calorimetry (DSC) and viscosity measurements, provide insights into the molecular interactions between alkanols and cholesteryl myristate. []
Q9: What is the biological relevance of studying cholesteryl myristate?
A9: Cholesteryl myristate is a cholesteryl ester, a class of lipids involved in cholesterol transport and storage in the body. Understanding its properties is crucial due to its potential involvement in atherosclerosis, a condition characterized by the accumulation of cholesterol esters and other lipids in artery walls. [, , , , ]
Q10: How is the conformation of cholesteryl myristate in different phases relevant to its biological function?
A10: Neutron scattering studies have shown that cholesteryl myristate adopts an extended conformation in its crystalline, smectic, cholesteric, and isotropic phases. This extended conformation provides insights into the packing and organization of cholesteryl myristate molecules in biological systems. []
Q11: How does cholesteryl myristate behave as a component in lubricant mixtures?
A11: Research suggests that cholesteryl myristate, along with other cholesteryl esters, exhibits potential as lubricant additives due to their unique rheological properties, including shear thinning behavior and temperature-dependent viscosity changes. []
Q12: What are the implications of the observed eutectic phase formation in cholesteryl myristate mixtures?
A12: The formation of eutectic mixtures with other cholesteryl esters, as observed in thermal studies, has implications for understanding the complexity of lipid deposits in biological systems like atheromatous lesions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-1H-benzo[f]benzimidazole](/img/structure/B162237.png)

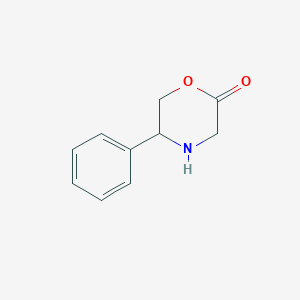

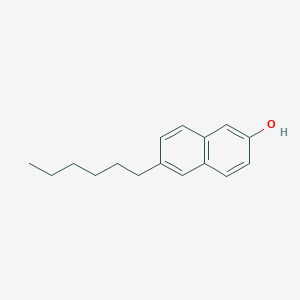

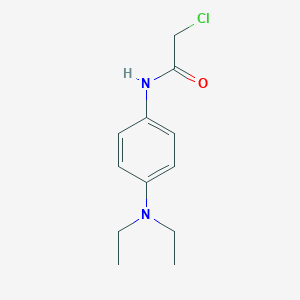
![3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B162258.png)


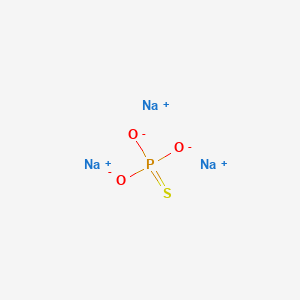
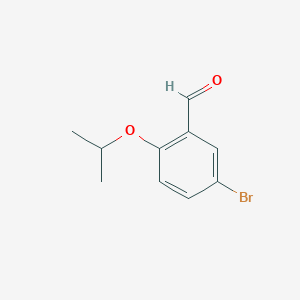
![(1R,2R,3R,6R,8S,12R,13S,14R,15R,16S,17R)-2,3,12,15,16-Pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B162267.png)
